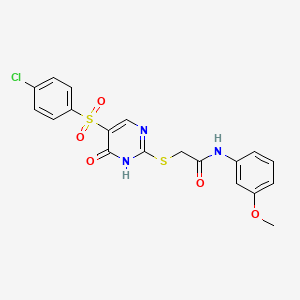

2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

Description

The compound 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a synthetic pyrimidine derivative featuring a dihydropyrimidinone core substituted with a 4-chlorophenylsulfonyl group at position 5 and a thioether-linked acetamide moiety at position 2. The acetamide nitrogen is further functionalized with a 3-methoxyphenyl group.

Properties

Molecular Formula |

C19H16ClN3O5S2 |

|---|---|

Molecular Weight |

465.9 g/mol |

IUPAC Name |

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |

InChI |

InChI=1S/C19H16ClN3O5S2/c1-28-14-4-2-3-13(9-14)22-17(24)11-29-19-21-10-16(18(25)23-19)30(26,27)15-7-5-12(20)6-8-15/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25) |

InChI Key |

DFGYWCKDNQIAPG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinyl core, followed by the introduction of the sulfonyl and acetamide groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, pH levels, and solvents to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrimidine core linked to a sulfonyl group and an acetamide functional group. Its molecular formula includes carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. The synthesis typically involves multi-step reactions that require precise control over conditions to achieve high yields. Key synthetic methods include:

- Sulfonylation : Introduction of the sulfonyl group.

- Formation of the pyrimidine ring : Critical for establishing the compound's biological activity.

- Acetamide linkage : Enhances solubility and potential interaction with biological targets.

Research indicates that compounds with similar structural features often exhibit various pharmacological properties. Notably, 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide has shown promise in the following areas:

Antimicrobial Properties

Studies suggest that derivatives of pyrimidine compounds can possess significant antimicrobial activity. The sulfonamide group may enhance binding to bacterial enzymes, disrupting their function and leading to cell death.

Anti-inflammatory Effects

Molecular docking studies have indicated potential anti-inflammatory properties through inhibition of enzymes like lipoxygenase. This suggests that the compound could be developed into a therapeutic agent for inflammatory diseases.

Anticancer Activity

Preliminary investigations have shown that similar compounds can interact with cellular signaling pathways involved in cancer progression. The unique structural elements of this compound may allow it to inhibit specific targets within cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide :

| Study | Findings |

|---|---|

| Study A | Demonstrated antimicrobial activity against Gram-positive bacteria using structural analogs. |

| Study B | Showed promising results as a lipoxygenase inhibitor in silico, suggesting anti-inflammatory potential. |

| Study C | Investigated cytotoxic effects on various cancer cell lines, indicating possible anticancer properties. |

Molecular Interaction Studies

Molecular docking simulations have been employed to understand how 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide interacts with biological targets:

- Binding Affinity : The compound's affinity for specific enzymes and receptors was assessed through computational methods.

- Mechanism of Action : Insights into how the compound might inhibit target proteins were derived from docking studies, providing a foundation for further experimental validation.

Mechanism of Action

The mechanism of action of 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and pyrimidinyl groups are likely to play key roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Key Observations:

The 3-chloro-4-methoxyphenylsulfonyl group in combines halogen and methoxy substituents, which may alter solubility and steric bulk.

Acetamide N-Substituent :

- The 3-methoxyphenyl group in the target compound confers moderate electron-donating effects, contrasting with the electron-withdrawing 2,3-dichlorophenyl group in or the lipophilic cyclohexenylethyl group in .

Pyrimidinone Substituent: The 4-methyl group in increases hydrophobicity, which could influence membrane permeability compared to the unsubstituted pyrimidinone in the target compound.

Table 2: Physicochemical Properties

Key Observations:

- Synthetic Yields: Higher yields (80%) are achieved for dichlorophenyl-substituted analogs compared to phenoxy-substituted derivatives (60%) , suggesting that electron-deficient aryl groups may favor reaction efficiency.

- Melting Points: Compounds with halogenated aryl groups (e.g., 2,3-dichlorophenyl in ) exhibit higher melting points (~230°C) than those with non-halogenated substituents, likely due to increased crystallinity.

Implications for Pharmacological Research

- The 4-chlorophenylsulfonyl group may enhance binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase), as seen in related compounds .

- The 3-methoxyphenyl group could improve metabolic stability compared to chlorophenyl substituents, as methoxy groups are less prone to oxidative metabolism .

However, as noted in , extensive in vivo studies and toxicity profiling are critical to validate these hypotheses.

Biological Activity

The compound 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a sulfonamide derivative known for its diverse biological activities. This article summarizes the compound's synthesis, biological evaluations, and potential therapeutic applications, drawing from recent studies and data.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 367.83 g/mol. It features a pyrimidine core substituted with a chlorophenyl sulfonamide group and a methoxyphenyl acetamide moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrimidine ring, introduction of the sulfonamide group, and subsequent acetamide modification. Detailed synthetic pathways can be found in supplementary materials from relevant studies .

Anticancer Activity

Recent studies have demonstrated that compounds similar to this structure exhibit significant anticancer properties. For instance, a related sulfonamide was shown to inhibit the viability of cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer), with IC50 values indicating potent activity under hypoxic conditions .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2a | HT-29 | 5.4 | Inhibition of CA IX |

| 2b | MDA-MB-231 | 3.8 | Induction of apoptosis |

| 2c | MG-63 | 4.1 | Cell cycle arrest |

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, particularly carbonic anhydrases (CAs). In vitro assays showed that it effectively inhibits hCA IX and hCA XII, which are implicated in tumor growth and metastasis. The inhibition constants (Ki) for these enzymes were found to be in the low nanomolar range, indicating strong binding affinity .

Table 2: Enzyme Inhibition Data

| Enzyme | Ki (nM) | Reference Compound |

|---|---|---|

| hCA IX | 51.6 | Acetazolamide |

| hCA XII | 99.6 | Acetazolamide |

Antimicrobial Activity

The biological profile also includes antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting its potential as an antibacterial agent .

Case Studies

- Case Study on Cancer Cell Lines : A study involving the treatment of MDA-MB-231 cells with the compound showed a concentration-dependent reduction in cell viability, highlighting its potential as a chemotherapeutic agent.

- Enzyme Interaction Studies : Molecular docking studies indicated that the compound forms stable complexes with target enzymes, providing insights into its mechanism of action at the molecular level .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves coupling pyrimidinone intermediates with thioacetamide derivatives. For example, sulfonyl chloride intermediates can react with dihydropyrimidinones under basic conditions (e.g., K₂CO₃ in DMF) to form sulfonylpyrimidinones, followed by thioetherification. Yield optimization may involve temperature control (e.g., room temperature for coupling steps) and stoichiometric adjustments of reagents like chloroacetylated intermediates . In one protocol, an 80% yield was achieved using DMF as a solvent and potassium carbonate as a base, with reaction completion monitored by TLC .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H NMR : Key signals include aromatic protons (δ ~7.2–7.8 ppm for chlorophenyl and methoxyphenyl groups), NH peaks (δ ~10–12 ppm for amide/sulfonamide protons), and methyl/methoxy resonances (δ ~2.1–4.1 ppm) .

- Elemental Analysis : Validate purity via carbon (C), nitrogen (N), and sulfur (S) percentages (e.g., C: 45.29%, N: 12.23%, S: 9.30% in related compounds) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 344.21 for analogous structures) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC for purity loss or new peaks. Store in inert atmospheres (argon) at –20°C to prevent hydrolysis of sulfonyl or thioether groups .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Assay Standardization : Use internal reference compounds (e.g., AZD8931 in kinase inhibition assays) to normalize inter-lab variability .

- Structural Confirmation : Verify batch-to-batch consistency via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemical confirmation) to rule out impurities or isomerization .

- Dose-Response Repetition : Perform triplicate experiments with statistical validation (e.g., ANOVA) to identify outliers .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding interactions with target proteins (e.g., kinases). Focus on substituent effects (e.g., 4-chlorophenyl sulfonyl’s role in hydrophobic pocket binding) .

- SAR Analysis : Systematically modify the pyrimidinone core (e.g., substituting methoxyphenyl with fluorophenyl) and evaluate activity trends using QSAR models .

Q. What experimental approaches can elucidate the mechanism of action for this compound’s bioactivity?

- Methodological Answer :

- Kinetic Studies : Measure enzyme inhibition kinetics (e.g., kcat/KM) under varying substrate concentrations.

- Pull-Down Assays : Use biotinylated analogs to capture target proteins from cell lysates, followed by LC-MS/MS identification .

- Metabolic Profiling : Track metabolite formation (e.g., sulfone reduction products) in hepatocyte incubations to assess bioactivation pathways .

Q. How can researchers address poor aqueous solubility during in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to the methoxyphenyl acetamide moiety for pH-dependent solubility .

- Nanoformulation : Encapsulate the compound in PEGylated liposomes or cyclodextrin complexes to enhance bioavailability .

Q. What methods are suitable for analyzing degradation products under oxidative stress?

- Methodological Answer :

- Forced Degradation : Expose the compound to H₂O₂ (3% v/v) or Fe²⁺/ascorbate systems, followed by LC-HRMS to identify sulfoxide or disulfide byproducts .

- Isotopic Labeling : Use <sup>34</sup>S-labeled thioether groups to trace sulfur oxidation pathways via MS/MS fragmentation .

Methodological Notes for Experimental Design

- Synthetic Route Optimization : Compare DMF (polar aprotic) vs. acetonitrile (less nucleophilic) to minimize side reactions during sulfonylation .

- Data Validation : Cross-reference elemental analysis with X-ray photoelectron spectroscopy (XPS) for sulfur content accuracy .

- Controlled Variables : Maintain anhydrous conditions during thioetherification to prevent hydrolysis of the thioacetamide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.